2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound, specifically, features a chloro-substituted indole ring, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that induces various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that they likely interact with and influence multiple biochemical pathways, leading to their diverse biological effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroindole, which can be obtained through the chlorination of indole.
Formation of the Amino Acid: The 7-chloroindole is then subjected to a Mannich reaction, where it reacts with formaldehyde and a secondary amine to form the corresponding aminoalkylated product.
Hydrolysis: The intermediate product is hydrolyzed to yield 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the chlorination and Mannich reaction steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a biochemical probe due to its structural similarity to tryptophan.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure but without the chloro substitution.
5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor to serotonin.
Indole-3-acetic acid (IAA): A plant hormone with a similar indole structure.
Uniqueness
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This substitution can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride), covering its synthesis, chemical behavior, applications, and unique characteristics
Properties
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKGSISAZLLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.